molecular formula C14H19NO4S B572666 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid CAS No. 1240361-06-1

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B572666
CAS No.: 1240361-06-1
M. Wt: 297.369
InChI Key: CEVUYHUWKGOINS-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b]thiophene core substituted with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a carboxylic acid at position 2. The Boc group enhances stability during synthesis and protects the amine from undesired reactions, making the compound a versatile intermediate in medicinal chemistry . Its molecular formula is C₁₅H₂₁NO₄S, with a monoisotopic mass of 311.119129 Da .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11-10(12(16)17)8-6-4-5-7-9(8)20-11/h4-7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVUYHUWKGOINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724461
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240361-06-1
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240361-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Boc Protection

A catalytic approach employs 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at reflux. The reaction achieves near-quantitative yields (95–98%) within 4–6 hours.

Representative Procedure :

  • Dissolve Intermediate A (1.0 equiv) in dry THF.

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Reflux at 65°C for 4 hours.

  • Quench with water, extract with dichloromethane, and concentrate.

Solvent and Stoichiometry Optimization

Studies comparing THF, dioxane, and acetonitrile revealed THF as optimal due to its aprotic nature and ability to stabilize intermediates. Stoichiometric excess of Boc₂O (1.2–1.5 equiv) ensures complete conversion without side products like N,N-di-Boc derivatives.

Hydrolysis of the Ester to Carboxylic Acid

The final step involves saponification of the methyl ester to the carboxylic acid. Lithium hydroxide (LiOH) in a methanol/water/THF mixture (2:2:1 v/v) at 80°C for 6 hours achieves >90% conversion. Alternative bases like potassium hydroxide (KOH) in ethanol/water exhibit comparable efficiency but require longer reaction times (8–12 hours).

Critical Parameters :

  • Base Strength : LiOH > KOH > NaOH in hydrolysis rate.

  • Temperature : Elevated temperatures (80°C) prevent intermediate lactamization.

  • Workup : Acidification to pH 6 with 1M HCl precipitates the product.

Alternative Synthetic Routes

Ugi-Deprotection-Cyclization (UDC) Approach

A convergent strategy reported by PMC studies utilizes the UDC method, where Boc-protected 2-aminothiophenes undergo cyclization with keto-acids. This route offers modularity but suffers from lower yields (45–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) reduces Boc protection time to 30 minutes with 85% yield, though scalability remains a challenge.

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 12.1 (s, 1H, COOH)

  • δ 3.4 (t, 2H, J = 6.1 Hz, CH₂ cyclohexane)

  • δ 1.4 (s, 9H, Boc CH₃)

¹³C NMR (126 MHz, DMSO-d₆) :

  • δ 172.1 (COOH)

  • δ 155.6 (Boc C=O)

  • δ 82.0 (Boc quaternary C)

HPLC-MS : m/z = 323.1 [M+H]⁺ (calculated for C₁₅H₂₁NO₄S).

Comparative Analysis of Methods

ParameterGewald-Boc-HydrolysisUDC ApproachMicrowave Method
Total Yield 65–70%45–60%70–75%
Reaction Time 24–30 hours48–60 hours6–8 hours
Scalability HighModerateLow
Purity (HPLC) >98%90–95%>97%

Challenges and Optimization Strategies

  • Byproduct Formation : Over-Boc protection is mitigated by stoichiometric control and DMAP catalysis.

  • Ester Hydrolysis : LiOH minimizes racemization compared to harsher bases like NaOH.

  • Solvent Selection : THF enhances Boc group stability over polar aprotic solvents like DMF .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that derivatives of 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis .
  • Analgesic Effects : Recent research has demonstrated that certain derivatives possess analgesic activity surpassing that of standard analgesics like metamizole. The effectiveness was evaluated using the "hot plate" method on animal models .

Drug Development

Due to its ability to modulate biological pathways, this compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications. Its derivatives are being investigated for anti-inflammatory and anticancer properties, contributing to the development of new treatment modalities .

Biological Research

The compound is utilized in biological studies to understand its interaction with various molecular targets. It has been shown to affect signaling pathways and enzyme activities, which is crucial for elucidating mechanisms underlying various diseases .

Case Studies

StudyFocusFindings
Siutkina et al. (2021)Analgesic activityNew derivatives showed enhanced analgesic effects compared to metamizole in mouse models .
Wang et al. (2014)RORγt inhibitorsIdentified thiazole and thiophene derivatives as potent inhibitors with therapeutic potential in autoimmune diseases .
BDA Series ResearchInhibition of Mycobacterium tuberculosisCompounds demonstrated significant inhibition of MtbATCase, suggesting potential for treating tuberculosis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Key Features : Ethyl ester at position 3, hydroxyphenyl group, and unprotected amine.
  • Synthesis : Petasis reaction in HFIP solvent with 22% yield .
  • Properties : The ethyl ester reduces aqueous solubility compared to the carboxylic acid derivative. Lower yield suggests synthetic challenges in introducing the hydroxyphenyl group.
2-[(3-Carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (30)
  • Key Features : Carbonitrile at position 3 and phenyl substituent.
  • Synthesis : Reaction with succinic anhydride (77% yield) .
  • Higher yield indicates efficient acylation.
2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives
  • Key Features: Dioxobutanoic acid side chain and aryl groups.
  • Synthesis: Decyclization of 3-imino-furan-2-ones with 73–87% yields .
  • Properties: Demonstrated analgesic activity surpassing metamizole in murine models, attributed to the dioxobutanoic acid pharmacophore .
Tyrosinase Inhibition
  • Tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives (28a–28d) : Moderate tyrosinase inhibition (IC₅₀ ~10–50 μM).
  • Thiadiazole-Substituted Analogues (6h) : Enhanced inhibition (IC₅₀ = 6.13 μM vs. kojic acid’s 33.3 μM) due to improved scaffold interactions .
  • Boc-Protected Compound: No direct tyrosinase data, but structural bulk from the Boc group may hinder enzyme binding compared to smaller substituents.
Antibacterial Activity
  • Carboxamide Derivatives (31) : Moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) .
  • Boc-Protected Compound : Unreported antibacterial activity, likely due to its role as a synthetic intermediate.

Physicochemical Properties

Compound Substituents Solubility (Predicted) LogP Key Applications
Boc-Protected Acid Boc, COOH Low (ester) → High (COOH) 2.1 Intermediate synthesis
Ethyl Ester (6o) Ethyl ester, hydroxyphenyl Moderate 3.5 PET imaging probes
Carboxamide (31) Carboxamide, phenyl Low 2.8 Antibacterial agents
Dioxobutanoic Acid Derivatives Dioxo side chain Moderate 1.9 Analgesics

Biological Activity

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic properties and other pharmacological effects as documented in various studies.

  • Chemical Formula : C14H19N2O4S
  • Molecular Weight : 297.37 g/mol
  • CAS Number : 1240361-06-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its analgesic properties. The following sections detail the findings from various studies.

Analgesic Activity

  • Study Design : A study investigated the analgesic effects of derivatives related to this compound using the "hot plate" method on outbred white mice. The compounds were administered via intraperitoneal injection.
  • Findings : The results indicated that derivatives of this compound exhibited significant analgesic effects that surpassed those of the standard analgesic drug metamizole .
  • Mechanism of Action : The analgesic mechanism is hypothesized to involve modulation of pain pathways in the central nervous system, although specific pathways remain to be fully elucidated.

Comparative Studies

A comparative analysis was conducted to evaluate the analgesic potency of various related compounds. The following table summarizes some key findings:

Compound NameAnalgesic Effect (Hot Plate Test)Comparison DrugResult
This compoundSignificantMetamizoleExceeded effect
Other derivatives studiedVariesLidocaineComparable activity at lower concentrations

Local Anesthetic Properties

Research has also indicated that related compounds show local anesthetic activity. A series of compounds structurally related to this compound were evaluated for their local anesthetic properties using several models including:

  • Frog-foot withdrawal reflex
  • Guinea pig wheal derm test
  • Rabbit corneal reflex test

Most compounds exhibited significant local anesthetic effects at lower concentrations compared to lidocaine, with some showing rapid onset and prolonged duration of action .

Q & A

Basic: What are the standard synthetic routes for preparing 2-((tert-Boc)amino)tetrahydrobenzothiophene-3-carboxylic acid derivatives?

Methodological Answer:
The synthesis typically involves a multi-step process:

Core Structure Formation : Cyclocondensation of cyclohexanone derivatives with cyanoacetamide or cyanoacetate esters in the presence of elemental sulfur, catalyzed by bases like triethylamine or diethylamine in solvents such as methanol or DMF .

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (Boc₂O) in dioxane or dichloromethane, often with catalytic 4-dimethylaminopyridine (DMAP) .

Functionalization : Acylation or coupling reactions (e.g., with succinic anhydride or substituted benzoyl chlorides) under nitrogen atmosphere in anhydrous solvents (CH₂Cl₂, DMF) .
Critical Parameters :

  • Temperature control (reflux for cyclocondensation vs. room temperature for Boc protection).
  • Solvent polarity impacts reaction rates and yields (e.g., DMF enhances nucleophilicity in acylation steps) .

Advanced: How can researchers resolve contradictions in NMR spectral assignments for structurally similar derivatives?

Methodological Answer:
Contradictions often arise from overlapping signals or substituent-induced conformational changes. Strategies include:

2D NMR Techniques : Use HSQC or HMBC to correlate protons with carbons, resolving ambiguities in crowded regions (e.g., distinguishing NH protons in Boc-protected amines from aromatic protons) .

Comparative Analysis : Reference spectral data of intermediates (e.g., compound 11l in ) to track chemical shift changes after functionalization. For example, Boc-group introduction shifts NH signals downfield by 1–2 ppm .

Solvent Effects : Record spectra in deuterated DMSO to enhance resolution of acidic protons (e.g., carboxylic acids or amides) .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign signals using integration and coupling patterns (e.g., cyclohexene protons at δ 1.7–2.7 ppm; Boc-group tert-butyl at δ 1.4 ppm) .

IR Spectroscopy : Identify functional groups (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹; carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

Mass Spectrometry : Confirm molecular weight via LC-MS (e.g., [M+H]⁺ peaks) and HRMS for exact mass validation .

Advanced: What strategies optimize multi-step synthesis yields for derivatives with complex substituents?

Methodological Answer:
Optimization requires stepwise adjustments:

Intermediate Purification : Use reverse-phase HPLC (MeCN:H₂O gradients) to isolate intermediates (e.g., compound 11f in ) before Boc protection or acylation .

Catalyst Screening : Test coupling agents (e.g., TBTU vs. HATU) for amide bond formation. For example, TBTU with triethylamine in CH₂Cl₂ improves yields of carboxamide derivatives .

Solvent Selection : Polar aprotic solvents (DMF) enhance reactivity in anhydride-based acylations, while CH₂Cl₂ minimizes side reactions in Boc protection .

Advanced: How do structural modifications (e.g., substituent position, ring saturation) affect biological activity?

Methodological Answer:

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl in compound 23 , ): Enhance antibacterial activity by increasing electrophilicity of the thiophene ring .
  • Carboxylic Acid vs. Ester : Free carboxylic acids (e.g., compound 32 , ) show improved solubility and target binding compared to methyl esters .

Ring Saturation : Partially saturated benzo[b]thiophene cores (e.g., tetrahydro derivatives) reduce planarity, potentially altering interactions with hydrophobic enzyme pockets .

Basic: What are common pitfalls in Boc-deprotection steps, and how are they mitigated?

Methodological Answer:

Acid Sensitivity : Overexposure to TFA/HCl can degrade the tetrahydrobenzothiophene core. Use shorter reaction times (1–2 hrs) and monitor by TLC .

Byproduct Formation : Neutralize acidic conditions post-deprotection with NaHCO₃ to prevent carbocation rearrangements .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

DFT Calculations : Predict conformational stability of Boc-protected amines using Gaussian software (e.g., assess energy barriers for rotation around the C-N bond) .

Docking Studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize substituents with optimal binding affinities .

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